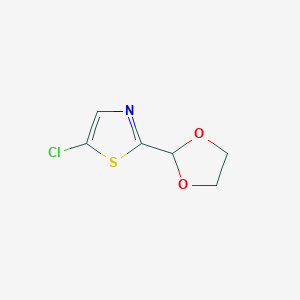

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

CAS No.: 1080061-38-6

Cat. No.: VC2688345

Molecular Formula: C6H6ClNO2S

Molecular Weight: 191.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1080061-38-6 |

|---|---|

| Molecular Formula | C6H6ClNO2S |

| Molecular Weight | 191.64 g/mol |

| IUPAC Name | 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C6H6ClNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 |

| Standard InChI Key | WUWYXXPBSVMFAU-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=NC=C(S2)Cl |

| Canonical SMILES | C1COC(O1)C2=NC=C(S2)Cl |

Introduction

Chemical Reactivity and Synthesis

Key Reaction Pathways

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole can participate in various chemical reactions, primarily dictated by its structural features. The reactivity profile of this compound includes several important pathways:

Nucleophilic Substitution: The chlorine atom at position 5 of the thiazole ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles including amines, thiols, and alkoxides. These reactions can lead to the formation of 5-substituted derivatives with potentially enhanced or modified biological activities.

Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering the electronic properties and hydrogen-bonding capabilities of the molecule. Common oxidizing agents for such transformations include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions: Under appropriate conditions, the thiazole ring can undergo reduction to form more saturated heterocycles, although this often requires specific reducing agents due to the aromatic stability of the thiazole system. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed for such transformations.

Dioxolane Deprotection: The 1,3-dioxolane group can be hydrolyzed under acidic conditions to reveal an aldehyde functionality, which can serve as a synthetic handle for further modifications through various carbonyl chemistry reactions.

Structure Confirmation Techniques

Confirmation of the structure of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can provide valuable information about the structural features of the compound. The thiazole ring hydrogen typically appears as a singlet in the aromatic region (7-8 ppm), while the dioxolane protons show characteristic signals in the 3.5-5.0 ppm range.

Mass Spectrometry: This technique can confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. The molecular ion peak would be expected at m/z 191/193 with the characteristic isotope pattern for chlorine-containing compounds.

Infrared Spectroscopy (IR): IR can identify key functional groups, including the C-N, C-S, and C-O stretching vibrations characteristic of the thiazole and dioxolane moieties.

X-ray Crystallography: For definitive confirmation of the three-dimensional structure, X-ray crystallography can be employed if suitable crystals can be obtained.

| Compound Class | Target Organism | Minimum Inhibitory Concentration (μg/ml) |

|---|---|---|

| Chlorinated thiazoles | Staphylococcus aureus | 3.9-31.5 |

| Thiazole derivatives | Escherichia coli | 5.0-20.0 |

| Dioxolane-containing thiazoles | Candida albicans | 12.5-50.0 |

The data indicates that chlorinated thiazoles can exhibit particularly potent activity against Gram-positive bacteria like S. aureus, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml in some cases.

Anticancer Activity

Thiazole-based compounds have attracted considerable attention in cancer research due to their potential antiproliferative effects against various cancer cell lines. Studies have shown that certain thiazole derivatives can inhibit cancer cell growth through multiple mechanisms, including:

-

Induction of apoptosis (programmed cell death)

-

Inhibition of cancer cell proliferation

-

Disruption of cell cycle progression

-

Inhibition of angiogenesis (formation of new blood vessels)

Research on compounds structurally related to 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole has demonstrated cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values (concentration required to inhibit cell growth by 50%) in the micromolar range.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole derivatives | MCF-7 (breast cancer) | 15.0 |

| Similar derivatives | HeLa (cervical cancer) | 12.5 |

The anticancer potential of thiazole derivatives underscores the importance of further investigation into compounds like 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole for developing new therapeutic approaches against various cancers.

Other Biological Activities

Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory activities, thiazole derivatives have demonstrated various other biological properties that may be relevant to 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole:

Enzyme Inhibition: Studies have shown that certain thiazole compounds can inhibit specific enzymes, including acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's disease.

Antioxidant Activity: Some thiazole derivatives possess antioxidant properties, enabling them to scavenge free radicals and potentially protect cells from oxidative damage.

Anticonvulsant Effects: Certain thiazole-containing compounds have demonstrated anticonvulsant properties in experimental models, suggesting potential applications in epilepsy treatment.

Modulation of Receptor Activity: Some thiazoles have been identified as agonists or antagonists for specific receptors involved in various physiological processes, including those related to inflammation and pain perception.

These diverse biological activities highlight the versatility of the thiazole scaffold and suggest that 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole may have potential applications across multiple therapeutic areas.

Structure-Activity Relationship Analysis

Role of the Thiazole Core

Electronic Properties: The thiazole ring possesses a unique electronic distribution with the electronegative nitrogen and sulfur atoms creating a polarized system. This electronic arrangement influences both reactivity and binding interactions with biological targets.

Planarity and Rigidity: The aromatic nature of the thiazole ring confers planarity and rigidity to the molecule, which can be crucial for optimal interactions with binding sites in proteins or enzymes. This structural rigidity can enhance binding affinity by reducing the entropic penalty associated with binding.

Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can function as a hydrogen bond acceptor, enabling specific interactions with hydrogen bond donors in biological systems. This property is particularly important for recognition by and binding to target proteins.

Metabolic Stability: The thiazole ring generally exhibits good metabolic stability, which can contribute to favorable pharmacokinetic properties in potential drug candidates based on this scaffold.

Studies on structure-activity relationships of thiazole derivatives have consistently highlighted the importance of the thiazole core for maintaining biological activity across various therapeutic applications.

Impact of the Chlorine Substituent

The chlorine atom at position 5 of the thiazole ring in 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole significantly influences the compound's properties and potential biological activities:

Electronic Effects: As an electronegative element, chlorine withdraws electron density from the thiazole ring through both inductive and resonance effects. This electronic withdrawal affects the reactivity of the ring and can enhance interactions with electron-rich sites in biological targets.

Halogen Bonding: Chlorine can participate in halogen bonding, a directional non-covalent interaction that can contribute significantly to binding affinity with biological targets. This interaction involves the positively charged "σ-hole" on the chlorine atom and electron-rich sites like oxygen or nitrogen atoms in proteins.

Size and Steric Effects: The size of the chlorine atom introduces specific steric requirements that can influence how the molecule fits into binding pockets of target proteins, potentially enhancing selectivity for certain targets.

Synthetic Versatility: The chlorine substituent provides a reactive site for further synthetic modifications through nucleophilic substitution reactions, enabling the generation of diverse derivatives with potentially optimized properties.

Contribution of the 1,3-Dioxolan-2-yl Group

Hydrogen Bonding Capacity: The oxygen atoms in the dioxolane ring can function as hydrogen bond acceptors, potentially enhancing interactions with biological targets through additional binding points.

Conformational Control: The cyclic structure of the dioxolane group introduces specific conformational constraints that can influence the three-dimensional arrangement of the molecule, potentially optimizing its fit within binding sites.

Metabolic Considerations: The dioxolane group can function as a protected aldehyde, potentially releasing the aldehyde functionality under specific conditions in biological systems. This property could be leveraged for prodrug design or targeted release strategies.

Solubility Modulation: The presence of the oxygen atoms in the dioxolane group can enhance the compound's interactions with water, potentially improving solubility compared to more lipophilic thiazole derivatives.

Synthetic Utility: From a synthetic perspective, the dioxolane group can serve as a protected form of an aldehyde, allowing for selective reactions elsewhere in the molecule before revealing the reactive aldehyde functionality when needed.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively modified:

Comparative Analysis with Related Compounds

Structural Analogs and their Properties

Understanding the properties and activities of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole in relation to structurally similar compounds provides valuable insights into structure-activity relationships. Several important structural analogs can be considered:

Table 3: Comparison of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole with Structural Analogs

| Compound | Structural Difference | Expected Impact on Properties | Reference |

|---|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | Lacks chlorine at position 5 | Reduced lipophilicity, different reactivity profile | Estimated from structural analysis |

| 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | Bromine instead of chlorine at position 5 | Similar but potentially enhanced reactivity at position 5, stronger halogen bonding | |

| 2-(1,3-Dioxolan-2-yl)-4,5-dimethyl-1,3-thiazole | Methyl groups at positions 4 and 5 instead of chlorine at position 5 | Increased lipophilicity, reduced reactivity at positions 4 and 5 | |

| 5-Chloro-2-formyl-1,3-thiazole | Aldehyde instead of dioxolane at position 2 | More reactive carbonyl group, different hydrogen bonding pattern | Estimated from structural analysis |

Comparison with Other Heterocyclic Systems

Comparing 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole with other heterocyclic systems provides context for understanding its unique properties and potential applications:

Table 4: Comparison with Different Heterocyclic Systems

| Heterocyclic System | Core Structure | Key Differences from Thiazole | Relative Advantages of Thiazole |

|---|---|---|---|

| Oxazole | 5-membered ring with O and N | Contains oxygen instead of sulfur | Different electronic properties, often better metabolic stability |

| Imidazole | 5-membered ring with two N atoms | Contains two nitrogen atoms | Different hydrogen bonding pattern, often more metabolically labile |

| Thiophene | 5-membered ring with S | Lacks nitrogen atom | Less polar, different reactivity profile |

| Furan | 5-membered ring with O | Contains oxygen instead of sulfur, lacks nitrogen | Different electronic properties, often less stable metabolically |

| Triazole | 5-membered ring with three N atoms | Contains three nitrogen atoms | More polar, different hydrogen bonding capabilities |

This comparison highlights that the thiazole core in 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole offers a unique balance of properties, including appropriate polarity, metabolic stability, and hydrogen bonding capabilities, that may make it particularly suitable for certain biological applications.

Future Research Directions

Emerging Applications in Medicinal Chemistry

The diverse biological activities associated with thiazole derivatives suggest several promising research directions for compounds like 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole in medicinal chemistry:

Targeted Drug Design: Structure-based drug design approaches could leverage the unique structural features of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole to develop compounds with enhanced specificity for particular biological targets. The chlorine substituent and dioxolane group provide distinctive binding interactions that could be optimized for specific protein binding sites.

Combination Therapies: The exploration of thiazole derivatives in combination with established therapeutic agents represents a promising approach for overcoming resistance mechanisms in antimicrobial and anticancer treatments. The unique mode of action of thiazole-based compounds might complement existing therapeutics, leading to synergistic effects.

Development of Selective Probes: Functionalized thiazoles could serve as selective probes for studying biological processes and disease mechanisms. The distinctive structural features of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole might enable the development of tools for investigating specific cellular pathways or protein functions.

Exploration of Novel Biological Activities: Beyond the well-established antimicrobial, anticancer, and anti-inflammatory activities, there is potential to discover novel biological properties of thiazole derivatives through systematic screening and mechanistic studies.

Synthetic Methodology Development

Advancements in synthetic methodologies for preparing and modifying compounds like 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole represent an important area for future research:

Stereoselective Synthesis: For derivatives containing stereogenic centers, the development of stereoselective synthetic methods would enable the preparation of enantiomerically pure compounds with potentially enhanced biological activities.

Flow Chemistry Applications: The adaptation of thiazole synthesis and functionalization to continuous flow conditions could improve efficiency, scalability, and safety, particularly for reactions involving hazardous reagents or conditions.

Catalytic Methods: The development of catalytic methods for the functionalization of thiazoles, particularly at positions that are traditionally less reactive, could expand the structural diversity accessible from core scaffolds like 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole.

Bioorthogonal Chemistry: Exploring the potential of functionalized thiazoles in bioorthogonal reactions could enable applications in chemical biology, including labeling of biomolecules and in vivo imaging.

Computational Studies and Predictive Models

Computational approaches offer powerful tools for understanding and predicting the properties and activities of compounds like 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole:

Molecular Docking Studies: Computational docking simulations could provide insights into how 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole and its derivatives interact with specific biological targets, guiding the design of optimized compounds.

Quantitative Structure-Activity Relationship (QSAR) Models: The development of QSAR models for thiazole derivatives could enable the prediction of biological activities based on structural features, facilitating the design of compounds with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume